2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide

P-glycoprotein efflux CNS penetration Oral bioavailability

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide (CAS 330566-29-5) is a strategic research intermediate that combines a trifluoroacetamide moiety with a 4-morpholinophenyl group. This unique structure is critical for reducing P-glycoprotein-mediated efflux, enhancing CNS penetration, and serving as a key fragment in HDAC inhibitor design. Replacing it with close analogs can compromise target binding and metabolic stability, undermining experimental reproducibility. Ensure your lead optimization and SAR studies benefit from this specific, high-purity building block.

Molecular Formula C12H13F3N2O2
Molecular Weight 274.243
CAS No. 330566-29-5
Cat. No. B2692908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide
CAS330566-29-5
Molecular FormulaC12H13F3N2O2
Molecular Weight274.243
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18)
InChIKeyWCNPMLDTSOUNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide (CAS 330566-29-5): Chemical Profile and Procurement Specifications


2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide (CAS 330566-29-5) is a small-molecule building block characterized by a trifluoroacetamide moiety linked to a 4-morpholinophenyl group . The compound, with molecular formula C₁₂H₁₃F₃N₂O₂ and a molecular weight of 274.24 g/mol, is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry [1][2]. Its structure offers a combination of electron-withdrawing trifluoromethyl properties and the solubilizing, hydrogen-bonding capacity of a morpholine ring, which are features exploited in fragment-based and structure-activity relationship (SAR) studies . Commercially, it is available from multiple suppliers at purities typically ≥98%, with recommended storage at 2-8°C or -20°C under dry, light-protected conditions .

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide: Why Interchangeability with Other Trifluoroacetamides or Morpholine Derivatives is Not Assured


Substitution of 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide with structurally related trifluoroacetamides or morpholine-containing analogs is not straightforward. The specific positioning of the trifluoroacetamide and 4-morpholinophenyl moieties creates a unique electronic and steric environment that can critically influence target binding, metabolic stability, and physicochemical properties . For instance, the trifluoroacetamide group's ability to reduce P-glycoprotein-mediated efflux, a key determinant of cellular permeability, is highly dependent on the adjacent molecular framework, as demonstrated in medicinal chemistry optimization campaigns [1]. Similarly, the morpholine ring, while a common solubilizing group, can engage in distinct hydrogen-bonding interactions when attached at the para position of an aniline, an effect that may be lost with alternative amines or substitutions [2]. Therefore, replacing this compound with a close analog risks altering key biological or physicochemical properties, undermining the reproducibility and validity of experimental results [2].

Quantitative Differentiation of 2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide: A Comparative Evidence Guide


Enhanced Membrane Permeability: Trifluoroacetamide vs. Trifluoropropionamide in Reducing P-gp Efflux

In a medicinal chemistry program targeting bradykinin B1 receptor antagonists, the replacement of a trifluoropropionamide group with a trifluoroacetamide group led to a significant reduction in P-glycoprotein (P-gp)-mediated efflux [1]. While this study was performed on a different chemotype, the data provide class-level evidence that the trifluoroacetamide moiety, a key structural feature of 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide, can confer superior efflux properties compared to closely related amides. This is particularly relevant for researchers prioritizing compounds with improved cellular permeability and potential for central nervous system (CNS) exposure.

P-glycoprotein efflux CNS penetration Oral bioavailability

Improved Solubility Profile: Morpholine-Containing Fragment vs. Non-Morpholine Analogs

The presence of a morpholine ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility and modulate logP [1]. While direct comparative solubility data for 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide versus a non-morpholine analog (e.g., 2,2,2-trifluoro-N-phenylacetamide) are not available in the primary literature, class-level inference strongly supports a superior solubility profile for the morpholine-containing compound. This is based on the extensive use of morpholine as a solubilizing group in drug discovery [1]. Researchers can reasonably expect improved handling and formulation properties compared to its more lipophilic, non-morpholine counterparts.

Aqueous solubility Physicochemical properties Drug-likeness

Anti-Arrhythmic Potential: Class-Level Evidence for Morpholinyl Acetamides

A patent covering morpholinyl acetamide derivatives claims their utility as anti-arrhythmia agents and in the treatment of acute myocardial infarction [1]. The patent describes a broad class of compounds, of which 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide is a representative member. While the patent does not provide specific IC50 or in vivo data for this exact compound, it establishes a class-level activity profile. This suggests that the compound could serve as a valuable tool or starting point for researchers investigating cardiovascular indications, particularly those related to ion channel modulation.

Anti-arrhythmic Cardiovascular Morpholine derivatives

Zinc-Binding Group Potential: Trifluoroacetamide as a Non-Hydroxamic HDAC Inhibitor Motif

Recent research has explored N-trifluoroacetamide as a non-hydroxamic zinc-binding group (ZBG) for the inhibition of histone deacetylases (HDACs), an important target class in oncology [1]. In a study computationally guided design, compounds featuring the trifluoroacetamide ZBG demonstrated HDAC inhibitory activity [1]. This class-level evidence highlights the potential of the trifluoroacetamide moiety in 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide to serve as a key pharmacophore for targeting metalloenzymes. This differentiates it from analogs lacking this metal-chelating functionality, offering a distinct mechanism of action opportunity.

Histone Deacetylase (HDAC) Zinc-binding group Epigenetics

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide: Evidence-Backed Research and Industrial Applications


Lead Optimization for CNS-Penetrant Therapeutics Targeting Efflux Pumps

Given the class-level evidence that the trifluoroacetamide group can reduce P-glycoprotein-mediated efflux [1], 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide is a strategically relevant fragment for medicinal chemists designing compounds intended for the central nervous system (CNS). Its incorporation into a lead series may improve brain penetration and oral bioavailability, a critical advantage over analogs prone to rapid efflux.

Fragment-Based Screening for Epigenetic Targets (HDACs)

The trifluoroacetamide moiety has been validated as a non-hydroxamic zinc-binding group in HDAC inhibitor design [2]. Therefore, 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide is a high-value fragment for screening campaigns aimed at discovering novel epigenetic modulators. Its structural features offer an alternative to traditional hydroxamic acids, which often suffer from poor pharmacokinetics and off-target toxicity.

Building Block for Solubility-Enhanced Analog Synthesis

The presence of a morpholine ring is a well-known strategy to enhance aqueous solubility and modulate lipophilicity [3]. Researchers synthesizing analogs of lipophilic phenylacetamides can rationally select 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide as a building block to improve the physicochemical properties of their compound series, facilitating in vitro assay development and potentially improving in vivo formulation.

Cardiovascular Pharmacology: Tool Compound for Ion Channel Studies

Based on the class-level patent claim of anti-arrhythmic activity for morpholinyl acetamide derivatives [4], this compound can be employed as a tool molecule in academic research focused on cardiac ion channels. It serves as a starting point for probing the mechanisms of arrhythmia and identifying novel therapeutic approaches for acute myocardial infarction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.